molecular formula C28H27BrO3 B2526033 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one CAS No. 391890-60-1

7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one

Cat. No.: B2526033
CAS No.: 391890-60-1
M. Wt: 491.425
InChI Key: ZVRLNIWXRSEKTM-UHFFFAOYSA-N
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Description

7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromobenzyl group, a hexyl chain, and a phenyl group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the bromination and coupling steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

    Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: 7-((4-hydroxybenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one.

    Substitution: 7-((4-aminobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one.

Scientific Research Applications

7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking the access of natural substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((4-bromobenzyl)oxy)-6-hexyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl chain and phenyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and enzymes.

Properties

IUPAC Name

7-[(4-bromophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27BrO3/c1-2-3-4-6-11-22-16-25-24(21-9-7-5-8-10-21)17-28(30)32-27(25)18-26(22)31-19-20-12-14-23(29)15-13-20/h5,7-10,12-18H,2-4,6,11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRLNIWXRSEKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Br)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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